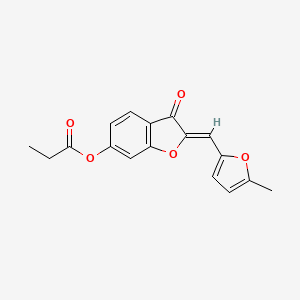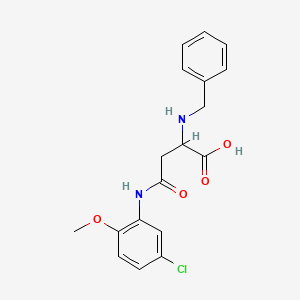
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes benzylamino and methoxyanilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor, often through a nucleophilic substitution reaction.
Introduction of the Methoxyanilino Group: This step involves the coupling of the benzylamino intermediate with 5-chloro-2-methoxyaniline. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Oxobutanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group in the methoxyanilino moiety can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products
Oxidation Products: Benzylamine oxides.
Reduction Products: Amines.
Substitution Products: Various substituted anilines.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The benzylamino and methoxyanilino groups are crucial for binding to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The oxobutanoic acid moiety may also play a role in modulating the compound’s overall activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid: Lacks the chloro group, which may affect its reactivity and binding properties.
2-(Benzylamino)-4-(5-chloro-2-ethoxyanilino)-4-oxobutanoic acid: Contains an ethoxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid is unique due to the presence of both chloro and methoxy groups, which confer specific electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships in medicinal chemistry and other fields.
Propiedades
IUPAC Name |
2-(benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-25-16-8-7-13(19)9-14(16)21-17(22)10-15(18(23)24)20-11-12-5-3-2-4-6-12/h2-9,15,20H,10-11H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQUKWAUGDPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2907885.png)
![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2907886.png)
![1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907889.png)
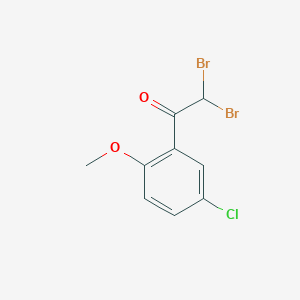
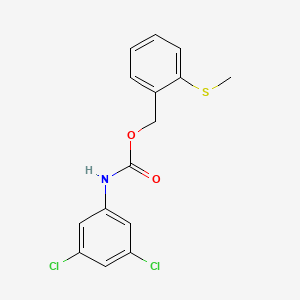
![3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2907894.png)

![4-(4-acetylphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2907900.png)
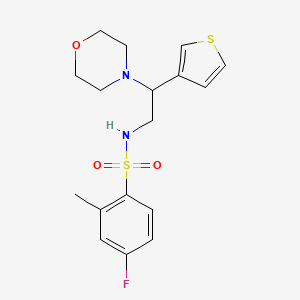
![N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2907903.png)
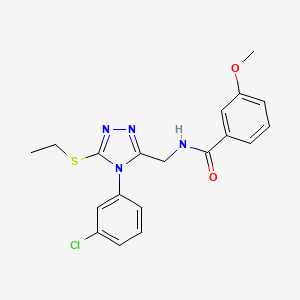

![4-(2-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2907907.png)
